molecular formula C7H9ClN2O B13032903 (2s)-2-Amino-2-(3-chloro(4-pyridyl))ethan-1-ol

(2s)-2-Amino-2-(3-chloro(4-pyridyl))ethan-1-ol

Cat. No.: B13032903
M. Wt: 172.61 g/mol
InChI Key: PUAQERXTBTYTIB-SSDOTTSWSA-N
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Description

(2s)-2-Amino-2-(3-chloro(4-pyridyl))ethan-1-ol is a useful research compound. Its molecular formula is C7H9ClN2O and its molecular weight is 172.61 g/mol. The purity is usually 95%.
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Biological Activity

(2s)-2-Amino-2-(3-chloro(4-pyridyl))ethan-1-ol, commonly referred to as a pyridine derivative, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its significance in medicinal chemistry.

  • Molecular Formula : C7H9ClN2O
  • CAS Number : 749192-75-4
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-4-pyridinecarboxaldehyde with appropriate amines under controlled conditions. The synthetic route generally includes:

  • Formation of the intermediate : Reaction with a suitable amine.
  • Purification : The product is often purified through recrystallization or chromatography.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an inhibitor in several biological pathways.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example, derivatives of pyridine have been shown to inhibit the growth of various cancer cell lines, including colon cancer cells. These compounds interact with growth factor receptors such as EGFR and VEGFR, leading to reduced tumor proliferation .

The proposed mechanism involves:

  • Inhibition of Tyrosine Kinases : The compound may inhibit tyrosine kinase activity, which is crucial for cancer cell signaling pathways.
  • Membrane Interaction : Studies suggest that these compounds can intercalate into lipid bilayers, affecting membrane integrity and function, which may lead to apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityCell Lines TestedIC50 Value
Dubinina et al. (2007)AntiproliferativeHCT116, SW6201.0–1.6 × 10⁻⁸ M
Kuznietsova et al. (2013)In vivo tumor growth inhibitionRat colon cancer modelNot specified
Garmanchuk et al. (2016)Antioxidant propertiesVarious assaysLow toxicity observed

Detailed Findings

  • Antiproliferative Effects : In vitro studies demonstrated that this compound significantly inhibits the proliferation of colon cancer cell lines with IC50 values in the nanomolar range.
  • In Vivo Studies : Animal models have shown that treatment with this compound leads to a marked reduction in tumor size and weight compared to control groups, indicating its potential as a therapeutic agent .
  • Mechanistic Insights : Molecular docking studies have suggested that the compound binds effectively to the ATP-binding sites of key receptors involved in tumor growth, which could explain its potent inhibitory effects on cancer cell proliferation .

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

(2S)-2-amino-2-(3-chloropyridin-4-yl)ethanol

InChI

InChI=1S/C7H9ClN2O/c8-6-3-10-2-1-5(6)7(9)4-11/h1-3,7,11H,4,9H2/t7-/m1/s1

InChI Key

PUAQERXTBTYTIB-SSDOTTSWSA-N

Isomeric SMILES

C1=CN=CC(=C1[C@@H](CO)N)Cl

Canonical SMILES

C1=CN=CC(=C1C(CO)N)Cl

Origin of Product

United States

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